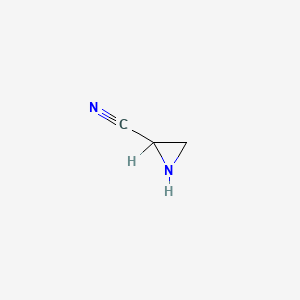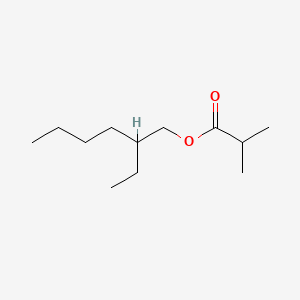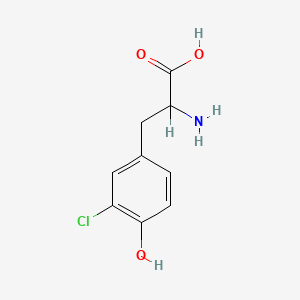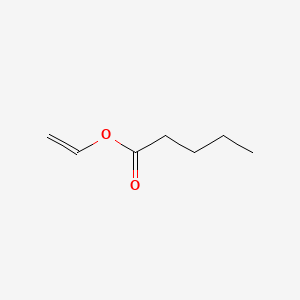
Ethyl 2-(4-fluoroanilino)acetate
Descripción general
Descripción
Ethyl 2-(4-fluoroanilino)acetate is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.21 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-fluoroanilino)acetate is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Esters, including Ethyl 2-(4-fluoroanilino)acetate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Ethyl 2-(4-fluoroanilino)acetate has a boiling point of 273.9±20.0°C at 760 mmHg . The density of this compound is 1.187 g/cm3 .Aplicaciones Científicas De Investigación
Cancer Research : A derivative of ethyl 2-(4-fluoroanilino)acetate showed potent cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and triple negative breast cancer cells. This compound also exhibited strong inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Corrosion Inhibition : Research on chalcone derivatives, including a compound closely related to ethyl 2-(4-fluoroanilino)acetate, demonstrated high inhibition activities in preventing mild steel corrosion in hydrochloric acid solutions. The adsorption of these compounds on mild steel surfaces was found to follow the Langmuir adsorption model, indicating their effectiveness as mixed-type inhibitors (Lgaz et al., 2017).
Radiochemistry : Ethyl 2-(4-fluoroanilino)acetate was utilized in the synthesis of radiolabeled acetates, like ethyl and sodium [18 F] fluoroacetates, for clinical PET checks. These compounds have shown potential in detecting glial metabolism in brains and prostate cancer, highlighting their significance in medical imaging and diagnosis (Sun et al., 2009).
Pharmaceutical Chemistry : In a study exploring Suzuki couplings, ethyl (4-phenylphenyl)acetate, a related compound, was synthesized and identified as a precursor to the drug felbinac. This compound shows promise as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
Electrochemical Applications : A study on the physical and electrolytic properties of monofluorinated ethyl acetates, including compounds similar to ethyl 2-(4-fluoroanilino)acetate, revealed their utility in improving the cycling efficiency and capacity retention of lithium secondary batteries (Nambu et al., 2015).
Safety And Hazards
While specific safety data for Ethyl 2-(4-fluoroanilino)acetate is not available, general precautions for handling similar chemical compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
ethyl 2-(4-fluoroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDHRQVZPLOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351859 | |
| Record name | ethyl 2-(4-fluoroanilino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluoroanilino)acetate | |
CAS RN |
2521-99-5 | |
| Record name | Glycine, N-(4-fluorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(4-fluoroanilino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



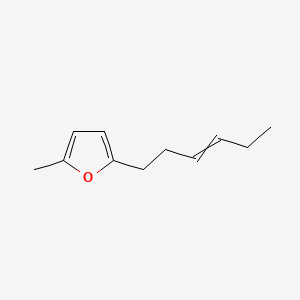

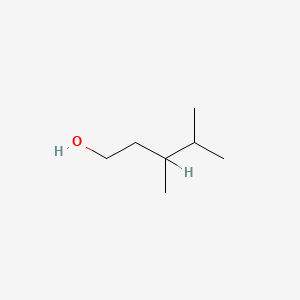
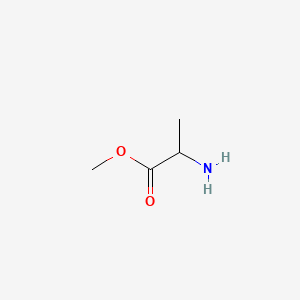

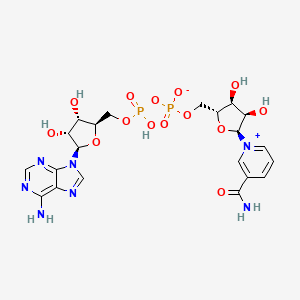
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)
